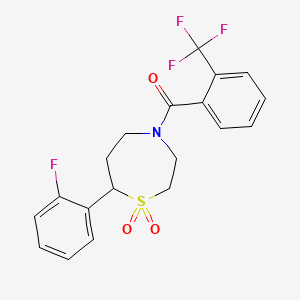

3-(4-(2-(4-氟苯基)环丙烷甲酰基)哌嗪-1-甲酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

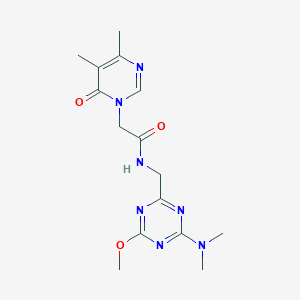

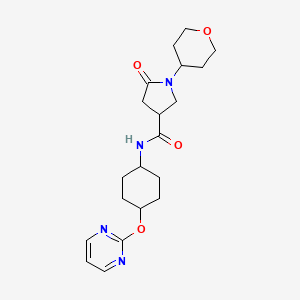

This compound is also known as olaparib . It is a poly (ADP-ribose) polymerase (PARP) inhibitor currently in clinical trials for treating cancers, such as breast and ovarian cancer .

Synthesis Analysis

The synthesis of olaparib involves a process that starts from 2-carboxybenzaldehyde . The process also involves the preparation of a novel crystalline form of olaparib .Molecular Structure Analysis

The molecular structure of olaparib is represented by the structure of formula I . It is a heterocyclic compound containing 1,2-diazine or hydrogenated 1,2-diazine rings condensed with carbocyclic rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of olaparib include the use of diisopropylethylamine and 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid .Physical and Chemical Properties Analysis

Olaparib is a solid at room temperature . It is used in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone .科学研究应用

杂环化合物与药物化学

杂环化合物由于其广泛的生物活性而在药物化学中发挥着举足轻重的作用。例如,具有三嗪和哌嗪骨架的化合物以其多样的药理特性而闻名。三嗪类化合物具有抗菌、抗真菌、抗癌、抗病毒、抗疟疾和抗炎等活性。三嗪核心的结构柔性使其成为未来药物开发的一个有吸引力的核心(Verma, Sinha, & Bansal, 2019)。类似地,哌嗪是一种含六元氮的杂环化合物,是不同治疗类别中多种上市药物的组成部分,包括抗精神病药、抗组胺药、抗心绞痛药和抗癌药。对哌嗪核心的改性可以显著影响这些分子的药代动力学和药效学特征,突出了其在药物发现中的多功能性和重要性(Rathi, Syed, Shin, & Patel, 2016)。

生物活性化合物的合成和评价

对 D2 样受体的配体的合成和评价表明,作为化合物结构一部分的芳基烷基取代基可以增强靶向这些受体的药物的效力和选择性。这表明基于芳基环烷基胺结构的改性设计新的抗精神病药物的潜力(Sikazwe et al., 2009)。此外,对氟苯基和哌嗪成分的化学改造可以导致具有靶向生物活性的新型化合物的开发,强调了这些结构在药物化学研究中的重要性。

作用机制

未来方向

属性

IUPAC Name |

3-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZJKARBLYZNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)

![2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2662860.png)

![N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2662861.png)